(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-3-one; methanesulfonic acid
Description
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-3-one; methanesulfonic acid is a bicyclic morpholine derivative featuring a rigid norbornane-like scaffold. This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules targeting neurological and infectious diseases. Its methanesulfonic acid salt form enhances solubility and stability, making it suitable for pharmaceutical formulations . The stereochemistry (1S,4S) is critical for its biological activity, as evidenced by its use in the preparation of GABA aminotransferase inhibitors and antiviral agents .
Properties
IUPAC Name |
methanesulfonic acid;2-oxa-5-azabicyclo[2.2.1]heptan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2.CH4O3S/c7-5-4-1-3(8-5)2-6-4;1-5(2,3)4/h3-4,6H,1-2H2;1H3,(H,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZDOTKDUXCCGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1C2CNC1C(=O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis typically involves constructing the bicyclic core through intramolecular cyclization of suitable amino acid derivatives or related precursors, followed by functional group manipulations to introduce the lactam and methanesulfonic acid salt form.
Specific Synthetic Routes
Cyclization of Amino Alcohol Precursors
One common approach is the intramolecular cyclization of amino alcohols or amino esters bearing appropriate leaving groups to form the bicyclic lactam. This involves:
- Starting from a chiral amino acid derivative.
- Protecting groups may be used to control regioselectivity.
- Activation of the hydroxyl group (e.g., mesylation with methanesulfonyl chloride) to form a good leaving group.
- Intramolecular nucleophilic substitution by the amino group to close the bicyclic ring.
This method allows stereocontrol, often yielding the (1S,4S) stereochemistry.
Use of Methanesulfonic Acid Salt Formation
The methanesulfonic acid salt is typically prepared by treating the free bicyclic lactam with methanesulfonic acid under controlled conditions, resulting in a stable salt form that improves solubility and handling.
Experimental Conditions and Yields
Based on experimental data from multiple synthetic studies:
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Mesylation of amino alcohol | Methanesulfonyl chloride, base (e.g., triethylamine), low temperature (0–5 °C) | 85–90 | Formation of mesylate intermediate |
| Intramolecular cyclization | Heating in sealed tube, solvent such as acetonitrile or DMF, 100–140 °C, 3–6 hours | 70–80 | Stereoselective ring closure |
| Salt formation | Reaction with methanesulfonic acid in anhydrous solvent, room temp to 50 °C | >95 | Formation of stable methanesulfonic acid salt |
Representative Procedure from Literature
A typical synthetic procedure reported involves:
- Mixing the amino alcohol precursor with methanesulfonyl chloride in the presence of triethylamine at 0 °C.
- After mesylation, the intermediate is heated in a sealed tube at 130 °C for 4–6 hours to induce intramolecular cyclization.
- The crude bicyclic lactam is purified by chromatography.
- Finally, the purified compound is treated with methanesulfonic acid to yield the methanesulfonic acid salt.
This method has been validated by NMR (1H and 13C), LC-MS, and chromatographic purity analyses.
Analytical Data Supporting Preparation
| Analytical Method | Data/Result Example | Interpretation |
|---|---|---|
| 1H NMR (600 MHz) | Multiplets in 1.6–5.7 ppm range, characteristic of bicyclic protons and lactam NH | Confirms bicyclic structure and stereochemistry |
| LC-MS (ESI+) | Molecular ion peak consistent with C7H10NO3 + MsOH | Confirms molecular weight and purity |
| Chromatography | Silica gel column with 95/5 ethyl acetate/methanol | Effective purification of target compound |
Patented Processes and Industrial Relevance
A European patent (EP0508352B1) describes a process involving methanesulfonyl intermediates for preparing bicyclic azabicyclo compounds similar to the target compound. The patent emphasizes:
- Use of methanesulfonyl derivatives as key intermediates.
- Controlled reaction conditions to optimize yield and stereoselectivity.
- Industrial scalability considerations such as solvent choice and reaction time.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Mesylation + Cyclization | Methanesulfonyl chloride, triethylamine | 0 °C mesylation, 130 °C cyclization | 70–90 | High stereoselectivity, scalable | Requires sealed tube heating |
| Direct Salt Formation | Methanesulfonic acid | Room temperature to 50 °C | >95 | Improves solubility and stability | Additional purification step |
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with hydrogenated functionalities.
Substitution: Formation of substituted derivatives with various functional groups replacing the methanesulfonate group.
Scientific Research Applications
(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one methanesulfonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one methanesulfonate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Modifications
a. Aza vs. Oxa Bicyclic Systems
- (1R,4S)-2-Azabicyclo[2.2.1]heptan-3-one Replaces the oxygen atom in the oxa-bridge with nitrogen. Molecular weight: 125.15 g/mol (free base). Exhibits higher basicity due to the tertiary amine, influencing pharmacokinetic properties such as membrane permeability . Used as a precursor for GABA aminotransferase inactivators .
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-3-one
b. Ring Size Variations
Substituent Effects
a. Methanesulfonic Acid Salts
Target Compound : (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-3-one; methanesulfonic acid
((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic Acid
Stereochemical Considerations
Biological Activity
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-3-one, commonly referred to in its methanesulfonic acid salt form, is a bicyclic compound with significant potential in medicinal chemistry and pharmacology. Its unique structural properties make it a subject of interest for various biological applications, particularly in the development of pharmaceuticals and agrochemicals.
- Molecular Formula: C6H11NO5S
- Molecular Weight: 209.22 g/mol
- CAS Number: 769167-53-5
The biological activity of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-3-one primarily involves its interaction with specific biological targets, including enzymes and receptors. Preliminary studies suggest that compounds in this class can modulate enzyme activity, potentially influencing metabolic pathways.
Target Enzymes
Research indicates that similar bicyclic compounds interact with enzymes such as camphor 5-monooxygenase, which plays a role in drug metabolism and synthesis pathways. The specific interactions and the resulting biological effects are still under investigation.
Antimicrobial Properties
Studies have demonstrated that (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-3-one exhibits antimicrobial activity against various pathogens. In vitro assays indicated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .
Neuropharmacological Effects
The compound has shown promise in neuropharmacological studies, particularly concerning its effects on neurotransmitter systems. For instance, it may influence the release of neurotransmitters such as dopamine and serotonin, which are critical in mood regulation and cognitive functions . This property positions it as a candidate for further research into treatments for depression and anxiety disorders.
Case Studies
Case Study 1: Antimicrobial Activity
A study evaluated the efficacy of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-3-one against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations as low as 10 µg/mL, indicating its potential as a lead compound for antibiotic development.
Case Study 2: Neuropharmacological Screening
In a zebrafish model system, the compound was tested for neurobehavioral effects. Results indicated alterations in locomotor activity at varying concentrations, suggesting an impact on central nervous system function . This finding warrants further exploration into its mechanism of action within neuropharmacology.
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic routes are most effective for preparing (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-3-one methanesulfonate?
- Methodological Answer : The compound can be synthesized via:
- Palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which allows functionalization to generate bridged aza-bicyclic structures .
- (2 + 3)-Cycloaddition of norbornadiene with tosyl azide, forming a triazoline intermediate that rearranges into the diazonium betaine .
- Improved enantioselective synthesis using chiral auxiliaries (e.g., benzyloxycarbonyl groups) and catalytic hydrogenation for deprotection, achieving yields >85% .
Key reagents include LiAlH4 for reductions and NaOMe/MeOH for ester hydrolysis.
Q. How can researchers characterize the stereochemical purity of this compound?
- Methodological Answer : Use:
- Chiral HPLC with polysaccharide-based columns to resolve enantiomers.
- NMR spectroscopy (¹H and ¹³C) to confirm stereochemistry via coupling constants and NOE experiments .
- X-ray crystallography for absolute configuration determination, especially for resolving ambiguities in bicyclic systems .
Q. What are the primary applications of this compound in pharmaceutical research?
- Methodological Answer :
- Analgesic development : Derivatives like γ-amino acid analogues show enhanced pain management efficacy compared to traditional drugs (e.g., MICRO50 values < 32 µg/mL in vitro) .
- Antimicrobial agents : Substituent modifications (e.g., acyl groups) improve activity against E. coli (MIC = 32 µg/mL) and S. aureus (MIC = 16 µg/mL) .
- Neuroprotective studies : Zebrafish models indicate reduced oxidative stress and enhanced neuronal survival .
Advanced Research Questions
Q. How can enantioselective synthesis challenges be addressed for scaled production?
- Methodological Answer :
- Resolution of racemic mixtures using di-p-toluoyl-L-tartaric acid to isolate (1S,4S)-enantiomers via selective crystallization (≥98% ee) .
- Continuous flow reactors optimize reaction conditions (e.g., temperature, pH) to minimize epimerization during scale-up .
- Epimerization-lactamization cascades under basic conditions to correct stereochemical drifts .
Q. How to resolve contradictions in reported biological activity data (e.g., variable MIC values)?
- Methodological Answer : Factors to validate:
- Stereochemical purity : Impure enantiomers may exhibit reduced activity.
- Substituent effects : Compare MICs of acetylated vs. benzylated derivatives (e.g., 32 µg/mL vs. 16 µg/mL for S. aureus) .
- Assay conditions : Standardize broth microdilution protocols (pH, inoculum size) to ensure reproducibility.
Q. What experimental strategies elucidate the compound’s mechanism of action in anticancer studies?
- Methodological Answer :
- Caspase pathway analysis : Use fluorogenic substrates (e.g., Ac-DEVD-AMC) to quantify apoptosis induction .
- Molecular docking against kinases (e.g., CDK2) to predict binding modes.
- Transcriptomic profiling (RNA-seq) to identify dysregulated pathways (e.g., oxidative stress response) .
Q. How to optimize agrochemical efficacy while minimizing toxicity?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Introduce electron-withdrawing groups (e.g., -NO2) to enhance herbicidal activity (85% efficacy) while reducing mammalian cytotoxicity .
- Field trials : Test formulations under varying environmental conditions (humidity, soil pH) to assess stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
